7-Monodemethyl Minocycline
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Overview
Description
7-Monodemethyl Minocycline is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is known for its neuroprotective properties and is often considered an impurity of minocycline . Its molecular formula is C22H25N3O7, and it has a molecular weight of 443.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Monodemethyl Minocycline involves the selective demethylation of minocycline. This process typically requires specific reagents and conditions to ensure the selective removal of the methyl group at the 7-position without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common reagents used in the synthesis include demethylating agents and solvents that facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Monodemethyl Minocycline undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-Monodemethyl Minocycline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Monodemethyl Minocycline involves its interaction with bacterial ribosomes. Similar to other tetracyclines, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis ultimately leads to the bacteriostatic effect . Additionally, it crosses the blood-brain barrier and exhibits neuroprotective effects by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity and neuroprotective properties.
Tigecycline: A derivative of minocycline with enhanced activity against drug-resistant bacteria.
Uniqueness of 7-Monodemethyl Minocycline: this compound is unique due to its selective demethylation, which imparts distinct chemical and biological properties. Its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases set it apart from other tetracycline derivatives .
Properties
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXGFBGSLDEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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